2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine
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Overview
Description
2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of a diazenyl group (-N=N-) linking two biphenyl units
Preparation Methods
The synthesis of 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine typically involves the coupling of an aryl diazonium ion with a primary or secondary amine . The reaction conditions often include the use of solvents such as acetonitrile or methanol, and the process may be facilitated by the presence of a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The diazenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the diazenyl group can yield amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The biphenyl units provide structural stability and facilitate interactions with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar compounds include other diazenyl-substituted biphenyls and related aromatic azo compounds. Compared to these, 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine is unique due to its specific structural configuration and the presence of two biphenyl units.
Properties
CAS No. |
60595-30-4 |
---|---|
Molecular Formula |
C24H19N3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[2-[(2-phenylphenyl)diazenyl]phenyl]aniline |
InChI |
InChI=1S/C24H19N3/c25-22-15-7-4-13-20(22)21-14-6-9-17-24(21)27-26-23-16-8-5-12-19(23)18-10-2-1-3-11-18/h1-17H,25H2 |
InChI Key |
JARLRKWFABHOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4N |
Origin of Product |
United States |
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